molecular formula C31H31N3O7S B2879707 Fmoc-L-Cys(Aapam)-OH CAS No. 1946783-89-6

Fmoc-L-Cys(Aapam)-OH

Cat. No.: B2879707
CAS No.: 1946783-89-6
M. Wt: 589.66
InChI Key: YGTAPVNFMRNJLH-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Cys(Aapam)-OH: is a modified amino acid derivative used extensively in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of L-cysteine, with an additional protecting group, Aapam, on the thiol group. This dual protection is crucial for the selective synthesis of peptides, allowing for precise control over the chemical reactions involved.

Mechanism of Action

Target of Action

Fmoc-L-Cys(Aapam)-OH is a derivative of the amino acid cysteine, which is involved in many biological processes, including the formation of disulfide bonds, a critical component of protein structure . The primary targets of this compound are proteins that require cysteine for their structure and function.

Mode of Action

The compound interacts with its targets through the process of solid-phase peptide synthesis . The Fmoc (Fluorenylmethyloxycarbonyl) group in the compound acts as a protective group for the cysteine thiol group, enabling a vast array of peptide and protein chemistry . This protection facilitates the synthesis of complex disulfide-rich peptides and proteins .

Biochemical Pathways

The compound affects the biochemical pathways involved in protein synthesis. Specifically, it plays a role in the convergent synthesis of proteins via native chemical ligation (NCL), a process that remains a challenge in the field . The compound’s interaction with these pathways results in the formation of peptide a-thioesters, key intermediates for the convergent synthesis of proteins .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to protein synthesis. By facilitating the synthesis of complex disulfide-rich peptides and proteins, the compound contributes to the structural and functional diversity of proteins in the cell .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s ability to form organogels . Additionally, the presence of other chemicals, such as solvents used in peptide synthesis, can also impact the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Cys(Aapam)-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the Fmoc-protected amino acid to a resin. The Fmoc group is then removed using a base such as piperidine, exposing the amino group for subsequent coupling reactions. The Aapam group is introduced to protect the thiol group of cysteine, preventing unwanted side reactions during peptide elongation .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions: Fmoc-L-Cys(Aapam)-OH undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfide bonds, which are crucial for the structural stability of peptides and proteins.

    Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Fmoc-L-Cys(Aapam)-OH is unique due to the specific properties of the Aapam protecting group, which offers distinct advantages in terms of stability and ease of removal compared to other protecting groups. This makes it particularly useful in the synthesis of peptides with complex disulfide bond patterns .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[[2-[4-(prop-2-enoxycarbonylamino)phenyl]acetyl]amino]methylsulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31N3O7S/c1-2-15-40-30(38)33-21-13-11-20(12-14-21)16-28(35)32-19-42-18-27(29(36)37)34-31(39)41-17-26-24-9-5-3-7-22(24)23-8-4-6-10-25(23)26/h2-14,26-27H,1,15-19H2,(H,32,35)(H,33,38)(H,34,39)(H,36,37)/t27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTAPVNFMRNJLH-MHZLTWQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC1=CC=C(C=C1)CC(=O)NCSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)NC1=CC=C(C=C1)CC(=O)NCSC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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